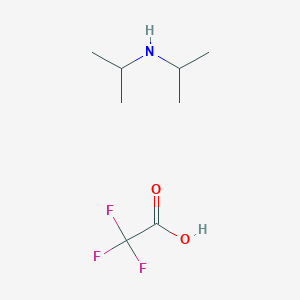
2-Propanamine, N-(1-methylethyl)-, trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanamine, N-(1-methylethyl)-, trifluoroacetate is a chemical compound with the molecular formula C8H16F3NO2 and a molecular weight of 215.22 g/mol . . This compound is characterized by the presence of a trifluoroacetate group, which imparts unique chemical properties.
Méthodes De Préparation
The synthesis of 2-Propanamine, N-(1-methylethyl)-, trifluoroacetate typically involves the reaction of 2-Propanamine, N-(1-methylethyl)- with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reagents and maintain the required reaction conditions .
Analyse Des Réactions Chimiques
2-Propanamine, N-(1-methylethyl)-, trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The trifluoroacetate group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Applications De Recherche Scientifique
2-Propanamine, N-(1-methylethyl)-, trifluoroacetate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: This compound is utilized in biological studies to investigate its effects on different biological systems.
Industry: The compound is used in industrial processes for the synthesis of other chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propanamine, N-(1-methylethyl)-, trifluoroacetate involves its interaction with specific molecular targets and pathways. The trifluoroacetate group plays a crucial role in modulating the compound’s activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-Propanamine, N-(1-methylethyl)-, trifluoroacetate can be compared with other similar compounds such as:
2-Propanamine, N-methyl-N-(1-methylethyl)-: This compound has a similar structure but lacks the trifluoroacetate group.
2-Propanamine, 2-methyl-: Another related compound with a different substitution pattern. The presence of the trifluoroacetate group in this compound imparts unique chemical properties and reactivity, distinguishing it from these similar compounds.
Propriétés
Formule moléculaire |
C8H16F3NO2 |
|---|---|
Poids moléculaire |
215.21 g/mol |
Nom IUPAC |
N-propan-2-ylpropan-2-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H15N.C2HF3O2/c1-5(2)7-6(3)4;3-2(4,5)1(6)7/h5-7H,1-4H3;(H,6,7) |
Clé InChI |
RTLCITOIBQXPPP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(C)C.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


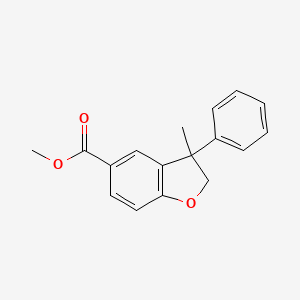
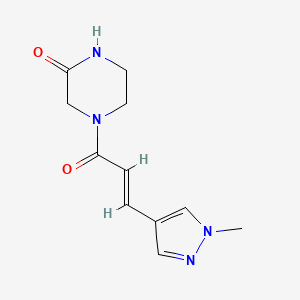
![(S)-2-Hydroxy-3-methyl-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid](/img/structure/B14903482.png)
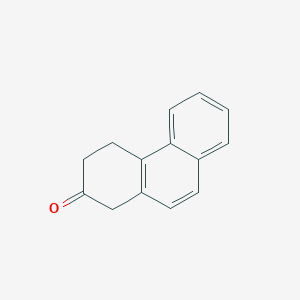
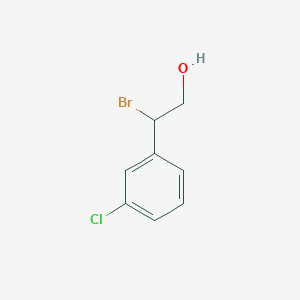
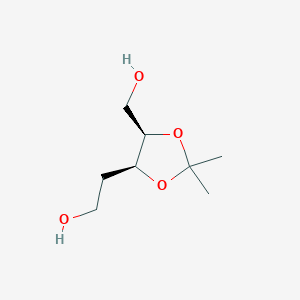
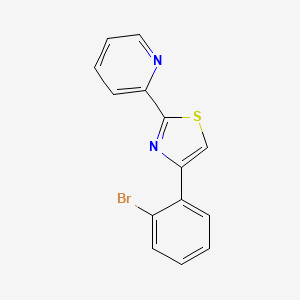
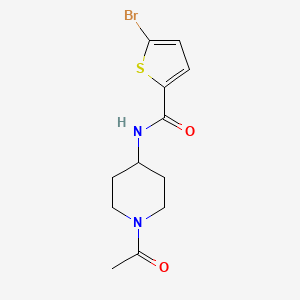
![[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]propanedinitrile](/img/structure/B14903514.png)
![4-Chloro-2-{[(pyridin-3-ylmethyl)amino]methyl}phenol](/img/structure/B14903515.png)
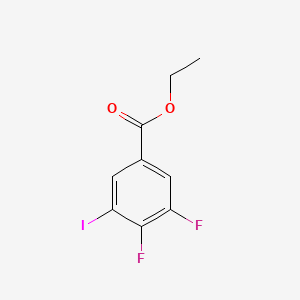
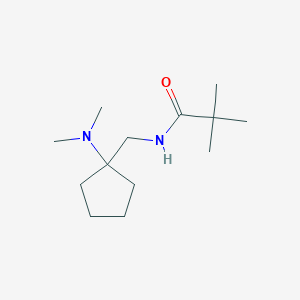
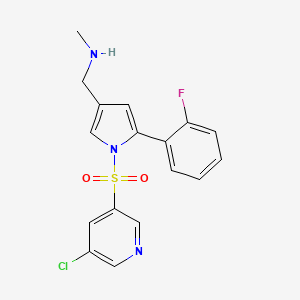
![4-(5-{(E)-[2-({[(3-methylphenoxy)acetyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid (non-preferred name)](/img/structure/B14903536.png)
